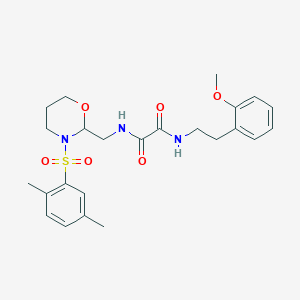

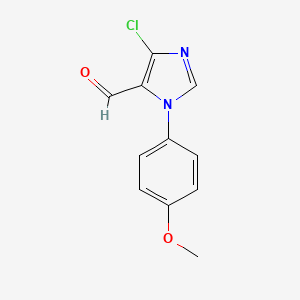

1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

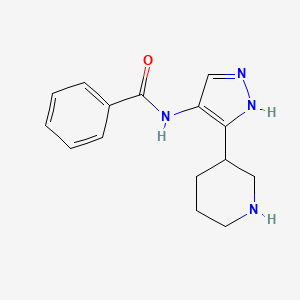

The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are commonly found in various biological systems and are part of many pharmaceutical drugs .

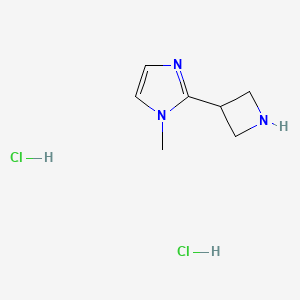

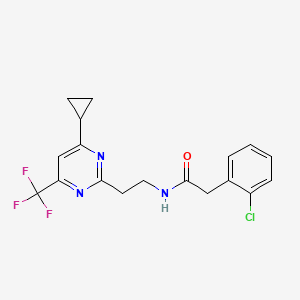

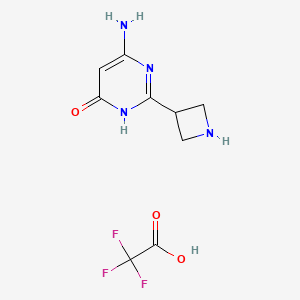

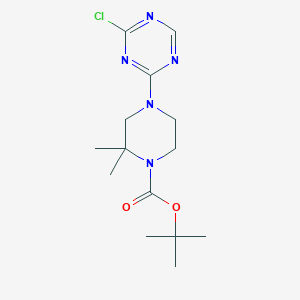

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis

Imidazole derivatives exhibit a wide range of physical and chemical properties, which can be analyzed using techniques such as Density Functional Theory (DFT) .Scientific Research Applications

Crystal Structures and Synthesis

Imidazole derivatives, including those related to 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde, have been extensively studied for their crystal structures. For instance, Ambalavanan et al. (2003) detailed the crystal structures of two imidazole derivatives, showcasing the planarity of the imidazole ring and the stabilization of molecules by hydrogen bonds and van der Waals forces, highlighting the importance of structural analysis in understanding compound interactions and properties (Ambalavanan et al., 2003).

Green Synthesis Approaches

Mohamed et al. (2015) reported on the multicomponent green synthesis of multi-substituted imidazoles, demonstrating an environmentally friendly synthetic protocol that yields compounds efficiently. This approach underscores the significance of sustainable practices in the synthesis of imidazole derivatives, potentially including this compound (Mohamed et al., 2015).

Catalysis and Reaction Efficiency

Moosavi-Zare et al. (2013) explored the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives. Their work demonstrates the potential for efficient and green synthesis techniques in producing compounds that could be structurally or functionally related to this compound, emphasizing the role of novel catalysts in enhancing reaction efficiency (Moosavi-Zare et al., 2013).

Corrosion Inhibition

Research by Prashanth et al. (2021) on imidazole derivatives as corrosion inhibitors illustrates the potential industrial applications of these compounds. Their findings reveal that specific imidazole derivatives can provide significant protection against corrosion, suggesting the possibility of similar applications for this compound in protecting metals from degradation (Prashanth et al., 2021).

Biological Activity

The synthesis and evaluation of imidazole derivatives for biological activities, such as antimicrobial and antioxidant properties, have been a focus of several studies. For example, Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives, demonstrating their antimicrobial effectiveness. This research points to the potential of this compound derivatives for use in developing new antimicrobial agents (Bhat et al., 2016).

Mechanism of Action

Target of Action

For instance, apixaban, a compound with a similar methoxyphenyl group, is known to inhibit activated factor X (FXa), a crucial enzyme in the coagulation cascade .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

For example, apixaban, a compound with a similar methoxyphenyl group, affects the coagulation cascade by inhibiting FXa .

Pharmacokinetics

Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Based on the structural similarity to other compounds, it may lead to changes in the activity of target proteins, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic reactions .

Safety and Hazards

properties

IUPAC Name |

5-chloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWBIZOTRWHIBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)

![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2389460.png)

![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)

![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)